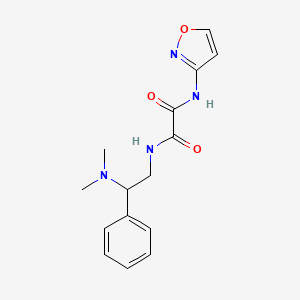

N1-(2-(dimethylamino)-2-phenylethyl)-N2-(isoxazol-3-yl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-phenylethyl]-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3/c1-19(2)12(11-6-4-3-5-7-11)10-16-14(20)15(21)17-13-8-9-22-18-13/h3-9,12H,10H2,1-2H3,(H,16,20)(H,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQOXEKDYGDTALJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C(=O)NC1=NOC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(dimethylamino)-2-phenylethyl)-N2-(isoxazol-3-yl)oxalamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method for synthesizing isoxazoles is through the 1,3-dipolar cycloaddition of nitrile oxides to alkenes or alkynes . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to improve scalability and reduce waste .

Chemical Reactions Analysis

Types of Reactions

N1-(2-(dimethylamino)-2-phenylethyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol or an amine .

Scientific Research Applications

Mechanism of Action

The mechanism by which N1-(2-(dimethylamino)-2-phenylethyl)-N2-(isoxazol-3-yl)oxalamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions can involve binding to enzymes or receptors, thereby modulating their activity and influencing various biological pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Oxalamide Derivatives

S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)

| Parameter | Target Compound | S336 (CAS 745047-53-4) |

|---|---|---|

| N1-substituent | 2-(Dimethylamino)-2-phenylethyl (tertiary amine) | 2,4-Dimethoxybenzyl (methoxy aromatic) |

| N2-substituent | Isoxazol-3-yl (heterocycle) | 2-(Pyridin-2-yl)ethyl (aromatic amine) |

| Key Functional Groups | Tertiary amine, isoxazole | Methoxy, pyridine |

| Biological Activity | Hypothesized umami receptor agonist | Confirmed umami agonist (FEMA 4233 approved) |

| Applications | Flavor enhancer (inferred) | Food additive (Savorymyx® UM33) |

Key Findings :

- Substituent Effects :

- The tertiary amine in the target compound may enhance solubility in acidic environments compared to S336’s methoxy groups, which favor hydrophobic interactions .

- The isoxazole ring vs. S336’s pyridine may alter receptor binding kinetics due to differences in hydrogen-bonding and electronic properties.

Comparison with Isoxazole-Containing Sulfonamides ()

Compounds such as CF3 (N-(4-(N-5-methyl-isoxazol-3-yl)sulfamoyl)phenyl-pentanamide) share the isoxazole moiety but differ in core structure (sulfonamide vs. oxalamide).

Key Findings :

- The oxalamide backbone in the target compound is critical for taste receptor interaction, while sulfonamides like CF3 may prioritize metabolic stability for drug delivery .

Comparison with Benzamide Derivatives ()

The benzamide derivative N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide features an N,O-bidentate directing group for metal catalysis.

| Parameter | Target Compound | Compound |

|---|---|---|

| Core Structure | Oxalamide | Benzamide |

| Functional Groups | Tertiary amine, isoxazole | Hydroxy, methyl |

| Applications | Flavor chemistry | Catalysis (C–H bond functionalization) |

Key Findings :

- The oxalamide scaffold enables dual substituent flexibility for receptor binding, whereas benzamides prioritize directing groups for catalytic applications .

Biological Activity

N1-(2-(dimethylamino)-2-phenylethyl)-N2-(isoxazol-3-yl)oxalamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves several key steps:

- Formation of the Isoxazole Ring : This is achieved through a 1,3-dipolar cycloaddition reaction involving nitrile oxides and alkenes or alkynes.

- Attachment of the Dimethylamino Phenethyl Group : This is accomplished via nucleophilic substitution reactions.

- Formation of the Oxalamide Linkage : The final step involves reacting the isoxazole derivative with oxalyl chloride, followed by the addition of dimethylaminophenethylamine.

The compound's molecular structure can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | N-[2-(dimethylamino)-2-phenylethyl]-N'-(1,2-oxazol-3-yl)oxamide |

| Molecular Formula | C15H18N4O3 |

| Molecular Weight | 302.33 g/mol |

Anticancer Properties

Research has indicated that compounds containing isoxazole rings exhibit significant anticancer activity. The mechanism often involves the inhibition of specific enzymes related to cancer cell proliferation. For instance, studies have shown that similar compounds can inhibit the activity of protein kinases involved in tumor growth and metastasis.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's activity was compared to standard antibiotics, showing moderate efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical signaling pathways, thereby modulating cellular responses related to inflammation and cancer progression.

- Receptor Binding : It can bind to various receptors, influencing physiological processes such as neurotransmission and immune response.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal assessed the anticancer properties of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting potential for further development as an anticancer agent .

Study 2: Antimicrobial Activity Assessment

In another study focusing on antimicrobial activity, this compound was tested against a panel of bacterial strains. It exhibited significant inhibition zones against Bacillus subtilis and Candida albicans, indicating its potential as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.